molecular formula C11H11ClN2O B13686546 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B13686546
M. Wt: 222.67 g/mol
InChI Key: VUTQRGIYLJPGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis
5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by:

  • A chloro substituent at position 5.
  • A 4-methoxyphenyl group at position 3.
  • A methyl group at position 1 on the pyrazole ring.

The compound is synthesized via the Vilsmeier-Haack reaction, a method widely used for introducing formyl groups into aromatic systems. Evidence from the literature confirms that 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (a structural analog) is prepared using 3,3-dichloro-1-(4-fluorophenyl)prop-2-en-1-one and 1,1-dimethylhydrazine, yielding a product with defined IR, NMR, and mass spectral data . The methoxy group in the target compound likely enhances solubility and modulates electronic effects compared to halogenated analogs.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

5-chloro-3-(4-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C11H11ClN2O/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3

InChI Key

VUTQRGIYLJPGOR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of substituted pyrazoles like 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole typically involves:

  • Formation of a pyrazolone or pyrazoline intermediate through condensation of hydrazines with β-ketoesters or chalcones.
  • Introduction of the chloro substituent via electrophilic chlorination or Vilsmeier–Haack type reactions.
  • Functionalization at N1 (methylation) and C3 (aryl substitution) positions through nucleophilic substitution or cross-coupling reactions.

Synthesis of Pyrazolone Intermediate

One established approach begins with the condensation of phenylhydrazine derivatives with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone intermediates. For example, the condensation of phenylhydrazine with ethyl acetoacetate in the presence of tungstophosphoric acid catalyst in aqueous medium under reflux yields the pyrazolone with good yield (~78%).

Step Reagents/Conditions Product Yield Notes
Condensation Phenylhydrazine + Ethyl acetoacetate, tungstophosphoric acid (1% mol), reflux 3 h 1-phenyl-3-methyl-5-pyrazolone 78% Yellow powder, mp 125.5–127.1°C

Nucleophilic Aromatic Substitution to Introduce 4-Methoxyphenyl Group

The aldehyde intermediate is then reacted with 4-methoxyphenol in the presence of potassium hydroxide (KOH) in dry DMF at elevated temperature (110°C) for 5–6 hours. This facilitates nucleophilic aromatic substitution, replacing the formyl group with the 4-methoxyphenyl moiety to yield the desired 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole derivative.

Step Reagents/Conditions Product Yield Notes
Nucleophilic substitution 4-methoxyphenol, KOH, dry DMF, 110°C, 5–6 h 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole Not specified Purified by silica gel chromatography

Alternative Synthetic Routes

Other methods reported in literature for pyrazole derivatives include:

  • One-pot addition–cyclocondensation of chalcones with arylhydrazines catalyzed by copper triflate and ionic liquids, followed by in situ oxidation to yield tri-substituted pyrazoles with good yields (~82%).
  • Regioselective condensation of α-benzotriazolylenones with methylhydrazine, followed by basic treatment to remove benzotriazole and obtain tetrasubstituted pyrazoles.

While these methods are efficient for various pyrazole derivatives, their direct application for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole requires adaptation to introduce the chloro and methoxyphenyl substituents in the desired positions.

Summary of Key Preparation Steps and Yields

Synthetic Step Starting Material(s) Reagents/Conditions Product Yield (%) Reference
Condensation to pyrazolone Phenylhydrazine + Ethyl acetoacetate Tungstophosphoric acid, reflux 3 h 1-phenyl-3-methyl-5-pyrazolone 78
Vilsmeier chlorination Pyrazolone intermediate POCl3, DMF, 80°C, 2 h 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 38.2
Nucleophilic substitution Aldehyde intermediate + 4-methoxyphenol KOH, DMF, 110°C, 5–6 h 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole Not specified

Analytical Characterization and Purification

The synthesized compounds are typically purified by recrystallization (ethanol) and silica gel column chromatography (hexanes/ethyl acetate mixtures). Characterization methods include:

  • Melting point determination
  • Infrared spectroscopy (IR)
  • Nuclear magnetic resonance spectroscopy (^1H NMR, ^13C NMR)
  • Mass spectrometry (LC-MS)

These techniques confirm the structure and purity of the final product.

Chemical Reactions Analysis

Vilsmeier-Haack Formylation

The chloro-substituted pyrazole undergoes formylation at position 4 under Vilsmeier-Haack conditions:

  • Reaction : Treatment with POCl₃ in dry DMF introduces a formyl group, yielding 5-chloro-4-formyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole .

  • Mechanism : Electrophilic substitution facilitated by the chloro group’s electron-withdrawing effect .

SubstrateReagent/ConditionsProductYieldReference
5-Chloro-3-(4-methoxyphenyl)-1-methylpyrazolePOCl₃, DMF, 80°C, 2 h5-Chloro-4-formyl derivative80%

Claisen-Schmidt Condensation

The formyl derivative participates in chalcone synthesis:

  • Reaction : Condensation with substituted acetophenones in ethanol/NaOH yields α,β-unsaturated ketones .

  • Example : Reaction with 4-methoxyacetophenone forms 3-(5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone .

SubstrateReagent/ConditionsProductYieldReference
5-Chloro-4-formylpyrazole + 4-methoxyacetophenoneNaOH, EtOH, 2 hChalcone derivative60%

Nucleophilic Substitution at Chloro Position

The chloro group at position 5 is susceptible to nucleophilic displacement:

  • Reaction : Substitution with amines or alkoxides under basic conditions .

  • Example : Reaction with sodium methoxide in methanol replaces Cl with OMe, yielding 5-methoxy derivatives .

SubstrateReagent/ConditionsProductYieldReference
5-Chloro-3-(4-methoxyphenyl)-1-methylpyrazoleNaOMe, MeOH, reflux5-Methoxy-3-(4-methoxyphenyl)-1-methylpyrazole72%

Functionalization via Methoxy Group

The 4-methoxyphenyl moiety undergoes demethylation or electrophilic substitution:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl .

  • Nitration : Nitration at the para position of the phenyl ring using HNO₃/H₂SO₄ .

SubstrateReagent/ConditionsProductYieldReference
5-Chloro-3-(4-methoxyphenyl)-1-methylpyrazoleBBr₃, CH₂Cl₂, 0°C5-Chloro-3-(4-hydroxyphenyl)-1-methylpyrazole85%

Complexation and Coordination Chemistry

The pyrazole nitrogen and methoxy oxygen serve as donor sites for metal coordination:

  • Example : Formation of Fe(III) complexes using 4-acetyl-5-methyl-1-phenylpyrazole-3-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammation, pain, and microbial growth.

    Pathways Involved: It modulates pathways such as the cyclooxygenase (COX) pathway for anti-inflammatory effects and the bacterial cell wall synthesis pathway for antibacterial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Method Biological Activity/Applications Key References
5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole 5-Cl, 3-(4-MeOPh), 1-Me Vilsmeier-Haack reaction Not explicitly reported (structural focus)
5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde 5-Cl, 3-(4-FPh), 4-CHO, 1-Me Vilsmeier-Haack reaction Intermediate for further functionalization
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole 5-Cl, 1-(4-MeOPh), 3-CF₃ Condensation reactions Potential carbonic anhydrase inhibition
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives 1-(3-ClPh), 3-(4-MeOPh), variable 4-position substituents Multi-step functionalization Anti-inflammatory (PGH2 synthase inhibition)
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 3-Me, 5-OPh, 1-Ph, 4-CHO Nucleophilic substitution Antibacterial and anti-inflammatory

Key Observations

In contrast, analogs with 4-fluorophenyl (e.g., ) or trifluoromethyl (e.g., ) groups exhibit stronger electron-withdrawing effects, which may influence binding affinity to target proteins.

Biological Activity :

  • Derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole demonstrate anti-inflammatory activity by inhibiting prostaglandin G/H synthase (IC₅₀ values comparable to celecoxib) . The absence of a 4-carboxaldehyde group in the target compound suggests differences in reactivity and target selectivity.
  • Compounds like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole are hypothesized to target carbonic anhydrases (CAH1, CAH2 isoforms) based on structural homology .

Synthetic Flexibility :

  • The Vilsmeier-Haack method (used for the target compound) allows regioselective formylation, enabling further derivatization. In contrast, copper-catalyzed reactions (e.g., ) are employed for synthesizing hybrid triazole-pyrazole systems with enhanced pharmacokinetic properties.

Crystallographic Data :

  • While crystallographic data for the target compound is lacking, related pyrazole-carbaldehydes (e.g., ) exhibit planar pyrazole rings with dihedral angles (45–75°) between aromatic substituents, influencing molecular packing and intermolecular interactions.

Research Findings and Implications

  • Antimicrobial Potential: Chlorinated pyrazoles (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazole)thiazole) show broad-spectrum antimicrobial activity , suggesting that the target compound’s chloro and methoxy groups may synergize for similar applications.
  • Thermodynamic Stability : The methoxy group’s electron-donating nature may stabilize the pyrazole ring against oxidative degradation compared to halogenated analogs.

Biological Activity

5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer effects.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities. They have been studied for various therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. The core structure of pyrazoles allows for modifications that can enhance their biological efficacy and selectivity against specific targets.

Synthesis of 5-Chloro-3-(4-Methoxyphenyl)-1-Methyl-1H-Pyrazole

The synthesis of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazine derivatives with substituted phenyl compounds. The specific synthetic pathway can influence the yield and purity of the final product.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives displayed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. 5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations. For example, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundTarget PathogenMIC (μg/mL)Activity
5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoleStaphylococcus aureus0.22Excellent
E. coli0.25Excellent

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, with evidence suggesting that they can inhibit the growth of various cancer cell lines. Compounds containing the pyrazole structure have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, studies have reported that certain pyrazole derivatives exhibit IC50 values in the range of 30–50 µM against breast cancer cell lines such as MDA-MB-231 .

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMDA-MB-23130Apoptosis induction
Liver CancerHepG240Cell cycle arrest

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives that were tested for anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that these compounds significantly reduced inflammation comparable to standard treatments like indomethacin .

Case Study 2: Antimicrobial Evaluation

In a detailed antimicrobial evaluation, several pyrazole derivatives were assessed for their effectiveness against common pathogens. The study found that modifications on the pyrazole ring could enhance antimicrobial activity, making these compounds potential candidates for developing new antibiotics .

Q & A

Basic: What are the optimized synthetic routes for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole?

Answer:
The compound is typically synthesized via cyclization reactions starting from hydrazine derivatives and β-keto esters or via Vilsmeier-Haack formylation. For example:

  • Vilsmeier-Haack Reaction : Reacting 3-methyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one with POCl₃ and DMF generates the 4-carbaldehyde intermediate, which can be further functionalized .
  • Cyclocondensation : Ethyl acetoacetate and 4-methoxyphenylhydrazine undergo cyclization in acidic conditions to form the pyrazole core, followed by chlorination at position 5 using Cl₂ or SOCl₂ .
  • Key Considerations : Monitor reaction temperature (70–90°C for cyclization) and stoichiometry (1:1.2 ratio of hydrazine to β-keto ester) to minimize byproducts like regioisomers .

Basic: How is the structural identity of this pyrazole derivative confirmed?

Answer:
Structural characterization employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C), pyrazole ring protons (δ 6.5–7.5 ppm), and chloro substituent (absence of coupling in ¹³C) .
    • IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C=O (if present, ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths (e.g., N-N: ~1.35 Å) and dihedral angles between aromatic rings (e.g., 73.67° between pyrazole and phenyl rings) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N percentages .

Basic: What in vitro biological screening models are used for initial activity assessment?

Answer:
Common assays include:

  • Antimicrobial Activity : Agar dilution method (MIC against S. aureus or E. coli) at concentrations of 1–100 µg/mL .
  • Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models, with ED₅₀ values compared to phenytoin .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), reporting IC₅₀ values .
    Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via triplicate runs .

Advanced: How can structure-activity relationships (SAR) guide the modification of this pyrazole scaffold?

Answer:
SAR studies focus on:

  • Substituent Effects :
    • 4-Methoxyphenyl : Enhances lipophilicity (logP ~2.8) and bioavailability. Replacing methoxy with electron-withdrawing groups (e.g., -NO₂) reduces anticonvulsant activity but increases antimicrobial potency .
    • Chloro at Position 5 : Critical for H-bonding with target proteins. Replacement with -CF₃ improves metabolic stability but may reduce solubility .
  • Bioisosteric Replacements : Swapping the pyrazole ring with triazoles retains activity but alters pharmacokinetics (e.g., t₁/₂ increases from 2.5 to 4.1 hours) .
  • Docking Studies : Pyrazole derivatives with bulky substituents at position 3 show higher affinity for carbonic anhydrase IX (Ki < 50 nM) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains. Normalize data using standardized protocols (CLSI guidelines for antimicrobial tests) .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations .
  • Metabolic Instability : Rapid degradation in liver microsomes (e.g., t₁/₂ < 30 min) can mask efficacy. Validate via LC-MS metabolite profiling .
    Example : A study reported low antifungal activity (MIC > 100 µg/mL) due to precipitation in agar, while another using solubilized PEG-400 observed MIC = 25 µg/mL .

Advanced: What computational methods predict the binding mode of this compound to target enzymes?

Answer:

  • Molecular Docking (AutoDock Vina) : Dock the pyrazole into crystal structures (e.g., PDB: 3KFG for carbonic anhydrase). Key interactions:
    • Chloro group with Zn²⁺ in active site (distance ~2.1 Å).
    • Methoxyphenyl moiety in hydrophobic pockets (e.g., VAL-121) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Catalysis : Use CuI (5 mol%) in Ullmann-type coupling for aryl ether formation, improving yields from 45% to 78% .
  • Microwave-Assisted Synthesis : Reduce cyclization time from 12 hours to 30 minutes (yield increase: 60% → 85%) .
  • Workup Strategies : Employ column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water) to isolate pure product .

Advanced: What analytical techniques quantify trace impurities in the final compound?

Answer:

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to detect regioisomers (retention time difference: ~0.8 min) .
  • LC-MS/MS : Identify chlorinated byproducts (e.g., m/z 353.1 [M+H]⁺ vs. 355.1 for dichloro impurity) .
  • NMR Purity : Integrate proton signals to quantify residual DMSO (<0.1%) or unreacted starting material .

Advanced: How does substituent position affect metabolic stability?

Answer:

  • Phase I Metabolism : CYP3A4-mediated demethylation of the methoxy group generates a phenolic metabolite (t₁/₂ = 2.1 hours). Blocking this site with -CF₃ increases t₁/₂ to 6.5 hours .
  • Glucuronidation : Position 1-methyl group reduces glucuronide formation in liver microsomes (CLint: 12 vs. 45 mL/min/kg for unmethylated analogs) .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Salt Formation : Hydrochloride salts increase aqueous solubility from 0.2 mg/mL (free base) to 5.3 mg/mL .
  • Nanoemulsions : Use Tween-80 and PEG-400 (1:2 ratio) to achieve 10 mg/mL solubility .
  • Prodrugs : Phosphorylate the hydroxyl group (if present), enhancing solubility by 20-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.